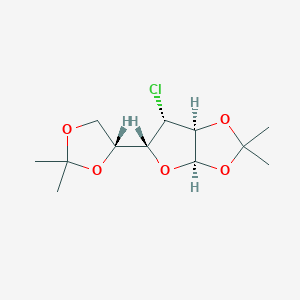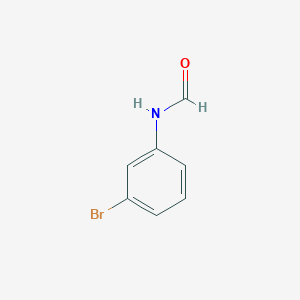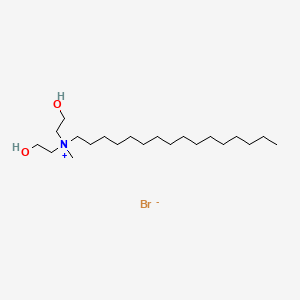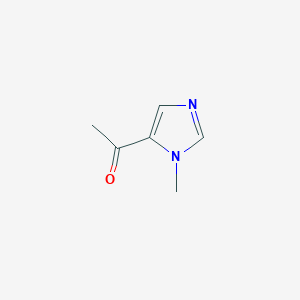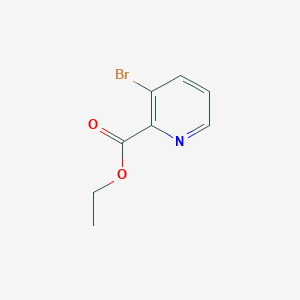
Ethyl 3-bromopyridine-2-carboxylate
Vue d'ensemble
Description
Ethyl 3-bromopyridine-2-carboxylate is a chemical compound with the molecular formula C8H8BrNO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of Ethyl 3-bromopyridine-2-carboxylate consists of a pyridine ring substituted with a bromine atom at the 3-position and a carboxylate ester group at the 2-position .Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
Ethyl 3-bromopyridine-2-carboxylate serves as a key intermediate in the synthesis of various bioactive molecules. Its structure is pivotal in constructing pyridine rings, which are a common motif in pharmaceuticals. For instance, it can be used to synthesize derivatives that act as kinase inhibitors, potentially useful in cancer therapy .
Material Science
In material science, this compound is utilized to create novel materials with specific electronic properties. Pyridine derivatives can be incorporated into polymers to enhance conductivity or to create materials that can change their properties in response to external stimuli .
Agricultural Chemistry
The agricultural industry benefits from the use of Ethyl 3-bromopyridine-2-carboxylate in developing pesticides and herbicides. By modifying the pyridine ring, researchers can create compounds that target specific pests or weeds without harming crops or the environment .
Organic Light-Emitting Diodes (OLEDs)
Ethyl 3-bromopyridine-2-carboxylate is also instrumental in the field of OLED technology. It’s used to synthesize ligands for iridium complexes, which are crucial for the emission of light in OLEDs. This has implications for the development of more efficient and longer-lasting displays .
Chemical Biology
In chemical biology, this compound is used to design and synthesize molecular probes. These probes can bind to specific biological targets, allowing scientists to study biological processes in real-time or to visualize the distribution of molecules within cells .
Catalysis
Lastly, Ethyl 3-bromopyridine-2-carboxylate finds application in catalysis. It can be used to generate catalysts for a variety of chemical reactions, including cross-coupling reactions that are widely used in the synthesis of complex organic molecules .
Orientations Futures
Mécanisme D'action
Mode of Action
As a brominated derivative of pyridine, it may participate in various chemical reactions, potentially leading to changes in cellular processes
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 3-bromopyridine-2-carboxylate are currently unknown. It’s possible that this compound could interact with multiple pathways, given its complex structure . More research is needed to identify the biochemical pathways influenced by this compound.
Result of Action
Given its potential interactions with various targets and pathways, it may have diverse effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets . .
Propriétés
IUPAC Name |
ethyl 3-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVBRIVSBFQMQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568954 | |
| Record name | Ethyl 3-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
434319-41-2 | |
| Record name | Ethyl 3-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




